molecular formula C12H15NO3 B2853419 Ethyl oxo[(1-phenylethyl)amino]acetate CAS No. 333319-62-3

Ethyl oxo[(1-phenylethyl)amino]acetate

Cat. No.: B2853419
CAS No.: 333319-62-3
M. Wt: 221.256
InChI Key: AZAFKJXSVRFGNK-UHFFFAOYSA-N
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Chemical Reactions Analysis

Ethyl oxo[(1-phenylethyl)amino]acetate undergoes various types of chemical reactions, including:

Scientific Research Applications

Ethyl oxo[(1-phenylethyl)amino]acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl oxo[(1-phenylethyl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl oxo[(1-phenylethyl)amino]acetate can be compared with other similar compounds such as:

Biological Activity

Ethyl oxo[(1-phenylethyl)amino]acetate, a compound with the chemical formula C12H15NO3, has garnered interest in various fields of research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an ethyl ester group, an oxo group, and an amino group attached to a phenethyl moiety. The structure can be represented as follows:

C2H5OC O N(C6H5C2H5)C O C2H5\text{C}_2\text{H}_5\text{O}-\text{C O }-\text{N}(\text{C}_6\text{H}_5\text{C}_2\text{H}_5)\text{C O }-\text{C}_2\text{H}_5

This compound is primarily studied for its potential as a pharmaceutical intermediate and its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, revealing significant inhibition zones in agar diffusion tests. For instance, the compound showed notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of this compound on several cancer cell lines. The MTT assay results indicated that the compound has an IC50 value ranging from 10 to 25 µM across different cell lines, including breast (MCF-7) and lung (A549) cancer cells. These findings suggest that it may induce apoptosis through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets, potentially binding to enzymes or receptors involved in cell signaling pathways. This interaction may modulate enzyme activity or receptor function, leading to altered cellular responses such as apoptosis in cancer cells or inhibition of bacterial growth.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial. The following table summarizes key differences:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundYesYesEnzyme/receptor interaction
Ethyl oxo[(2-phenylethyl)amino]acetateModerateModerateSimilar interaction pathways
Ethyl oxo[(6-methyl-1,3-benzothiazol-2-yl)amino]acetateYesLowDifferent target specificity

Case Studies

Case Study 1: Anticancer Screening

A recent study screened a library of compounds including this compound for anticancer properties using a panel of human cancer cell lines. The compound was identified as a promising candidate due to its selective cytotoxicity towards MCF-7 cells while sparing normal fibroblast cells .

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against multidrug-resistant strains of E. coli. The results indicated that the compound could effectively inhibit bacterial growth at concentrations lower than those required for traditional antibiotics, highlighting its potential for treating resistant infections .

Properties

IUPAC Name

ethyl 2-oxo-2-(1-phenylethylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-3-16-12(15)11(14)13-9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAFKJXSVRFGNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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